2-Methoxy-3-methylcyclopent-2-en-1-one
Overview
Description
2-Methoxy-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentenone, featuring a methoxy group and a methyl group attached to the cyclopentenone ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentenone as the core structure.
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-Methoxy-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group.
3-Methyl-2-cyclopentenone: Similar structure but lacks the methoxy group.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness: 2-Methoxy-3-methylcyclopent-2-en-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
14189-85-6 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methoxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3 |
InChI Key |
GTEGQQAMGYNDKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1)OC |
Canonical SMILES |
CC1=C(C(=O)CC1)OC |
Key on ui other cas no. |
14189-85-6 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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